2-Chloro-3-methoxyanthracene-1,4-dione
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Overview
Description
2-Chloro-3-methoxyanthracene-1,4-dione is a polycyclic aromatic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to the anthracene-1,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxyanthracene-1,4-dione typically involves the functionalization of anthracene derivatives. One common method is the bromination of anthracene followed by substitution reactions to introduce the chlorine and methoxy groups. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by nucleophilic substitution with methanol and a chlorinating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-methoxyanthracene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections and cancer.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxyanthracene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also generates reactive oxygen species (ROS) that induce oxidative stress and damage cellular components, leading to cell death. These mechanisms contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloroanthracene-1,4-dione: Similar structure but lacks the methoxy group.
3-Methoxyanthracene-1,4-dione: Similar structure but lacks the chlorine atom.
2,3-Dichloroanthracene-1,4-dione: Contains two chlorine atoms instead of one chlorine and one methoxy group.
Uniqueness
2-Chloro-3-methoxyanthracene-1,4-dione is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
103876-01-3 |
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Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-chloro-3-methoxyanthracene-1,4-dione |
InChI |
InChI=1S/C15H9ClO3/c1-19-15-12(16)13(17)10-6-8-4-2-3-5-9(8)7-11(10)14(15)18/h2-7H,1H3 |
InChI Key |
WXWGTEWXTWRBGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=CC3=CC=CC=C3C=C2C1=O)Cl |
Origin of Product |
United States |
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